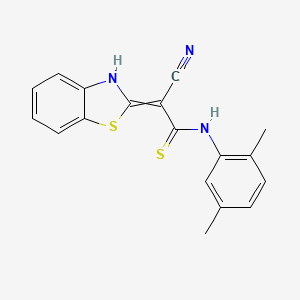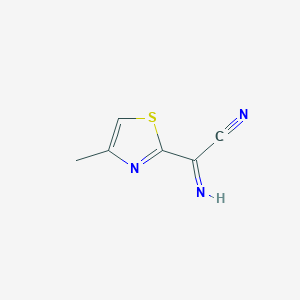
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide is a heterocyclic compound with the molecular formula C₆H₅N₃S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can engage in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different functional groups.
4-Methylthiazole: A simpler thiazole derivative without the nitrile group.
Uniqueness
4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide is unique due to its combination of a thiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3 |
InChI Key |
HFPPRLJBOPDOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


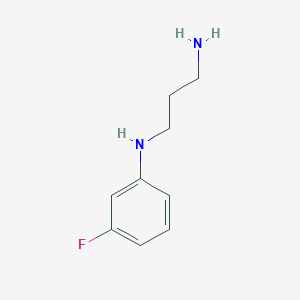
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
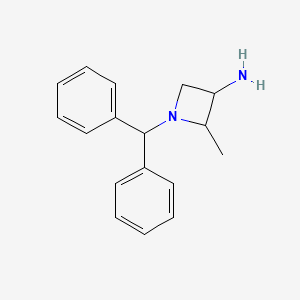
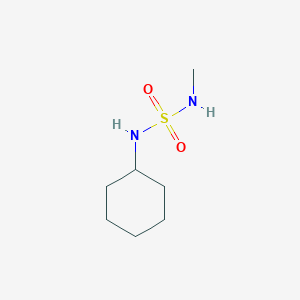
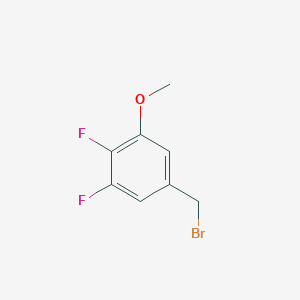
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
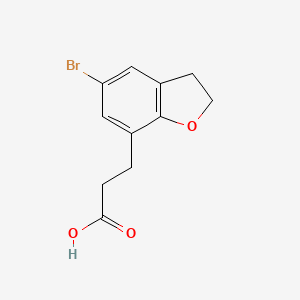
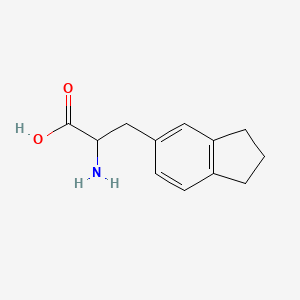
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
